molecular formula C18H28N6O2 B2420378 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 1171582-16-3

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

Cat. No.: B2420378
CAS No.: 1171582-16-3
M. Wt: 360.462
InChI Key: LBMMVRNGBIYXTE-UHFFFAOYSA-N
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Description

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a synthetic organic compound known for its potential biological activities and versatility in chemical reactions. This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidin-1-yl group, a dimethylmorpholino moiety, and a pivalamide side chain, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-1-yl core. This is followed by the introduction of the 2,6-dimethylmorpholino group through nucleophilic substitution, and finally, the attachment of the pivalamide moiety via amidation reactions.

Reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may utilize streamlined processes to enhance efficiency and scalability. Common methods include continuous flow synthesis and automated reaction systems to maintain consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide undergoes various types of chemical reactions, including:

  • Oxidation: Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Often performed with reducing agents such as lithium aluminum hydride.

  • Substitution: Typically involves nucleophilic or electrophilic reagents depending on the reaction conditions.

Common Reagents and Conditions

Common reagents for reactions involving this compound include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions can vary widely but often include derivatives with modified functional groups that can enhance or alter the compound’s biological activities.

Scientific Research Applications

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide has garnered attention in various

Biological Activity

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a complex organic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound features a unique molecular structure that positions it within the realm of therapeutic agents aimed at treating various diseases, including cancer and autoimmune disorders.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N6O2C_{18}H_{28}N_{6}O_{2}, with a molecular weight of 360.5 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core and a morpholino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₈N₆O₂
Molecular Weight360.5 g/mol
CAS Number1171582-16-3

The primary mechanism through which this compound exerts its biological effects is through kinase inhibition . Kinases are enzymes that play pivotal roles in cellular signaling pathways; by inhibiting these enzymes, the compound can interfere with processes such as cell proliferation and survival.

Biological Activity and Research Findings

Research indicates that this compound shows promising activity against various kinases involved in cancer and inflammatory pathways.

Case Studies:

  • Kinase Inhibition : Preliminary studies have shown that this compound effectively inhibits several kinases associated with tumor growth. In vitro assays demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound.
  • Anti-inflammatory Effects : Another study highlighted the compound's potential to modulate inflammatory responses by inhibiting specific kinases involved in cytokine signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameCAS NumberKey Features
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide1021061-15-3Contains a fluorine substituent; potential differences in biological activity due to electronic effects.
N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-trifluoromethylbenzamide3137274Incorporates trifluoromethyl group; may enhance lipophilicity and alter pharmacokinetics.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps requiring optimization to ensure high yield and purity. The synthetic pathway often includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the morpholino and pivalamide groups.

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-12-9-23(10-13(2)26-12)15-14-8-22-24(16(14)21-11-20-15)7-6-19-17(25)18(3,4)5/h8,11-13H,6-7,9-10H2,1-5H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMVRNGBIYXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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